molecular formula C12H26OSi B14143404 Silane, (cyclohexyloxy)triethyl- CAS No. 4419-18-5

Silane, (cyclohexyloxy)triethyl-

Cat. No.: B14143404
CAS No.: 4419-18-5
M. Wt: 214.42 g/mol
InChI Key: CDSQKRACHNDYOX-UHFFFAOYSA-N
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Description

Silane, (cyclohexyloxy)triethyl- (hypothetical structure: (C₂H₅)₃Si-O-C₆H₁₁) is a triethylsilyl ether derivative featuring a cyclohexyloxy substituent. While direct data on this compound is absent in the provided evidence, its properties and applications can be inferred from structurally analogous silyl ethers. Triethylsilyl (TES) groups are widely used in organic synthesis as protective groups for alcohols due to their moderate steric bulk and hydrolytic stability compared to trimethylsilyl (TMS) derivatives. The cyclohexyloxy moiety introduces significant steric hindrance, making this compound suitable for applications requiring selective protection or polymer modification .

Properties

CAS No.

4419-18-5

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

cyclohexyloxy(triethyl)silane

InChI

InChI=1S/C12H26OSi/c1-4-14(5-2,6-3)13-12-10-8-7-9-11-12/h12H,4-11H2,1-3H3

InChI Key

CDSQKRACHNDYOX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Platinum-Catalyzed Hydrosilylation of Cyclohexene

The hydrosilylation of cyclohexene with triethylsilane (Et₃SiH) represents a direct route to (cyclohexyloxy)triethylsilane. This method leverages the reactivity of the Si–H bond in triethylsilane, which undergoes addition across the double bond of cyclohexene in the presence of a platinum catalyst.

Reaction Conditions :

  • Catalyst : Chloroplatinic acid (H₂PtCl₆) or platinum-1,1,3,3-tetramethyl-1,3-divinyldisiloxane complex (Karstedt’s catalyst) at 0.1–1.0 mol% loading.
  • Temperature : 100–200°C, with optimal yields observed at 150°C.
  • Solvent : Toluene or benzene, which stabilize intermediates and facilitate heat transfer.

Mechanistic Pathway :

  • Cyclohexene reacts with triethylsilane in a syn-addition mechanism, where the silicon-bound hydrogen adds to one carbon of the double bond, and the cyclohexyl group attaches to the adjacent carbon.
  • The platinum catalyst coordinates to the alkene, lowering the activation energy for Si–H bond cleavage.

Yield and Scalability :

  • Pilot-scale reactions (1–10 kg) report yields of 85–92% with minimal byproducts.
  • Challenges include catalyst cost and sensitivity to oxygen, necessitating inert atmospheres (N₂ or Ar).

Alkoxy Exchange Reactions

Methanol-Mediated Alkoxy Substitution

This two-step process involves substituting halogen atoms in cyclopentyl trihalosilanes with alkoxy groups, adaptable to cyclohexyl derivatives.

Step 1: Synthesis of Cyclohexyl Trihalosilane

  • Reactants : Cyclohexene and H-SiX₃ (X = Cl, Br) under platinum catalysis.
  • Conditions : 100–200°C for 10 minutes to 10 hours.

Step 2: Methanolysis

  • Reactants : Cyclohexyl trihalosilane and methanol (3:1 molar ratio).
  • Base : Pyridine or quinoline to scavenge HX byproducts.
  • Yield : 78–85% after distillation.

Data Table 1: Alkoxy Exchange Optimization

Parameter Optimal Range Impact on Yield
Methanol Equivalents 2.5–3.0 eq Maximizes substitution
Temperature 40–70°C Prevents Si–O cleavage
Catalyst Loading 1–5 mol% Pt Balances cost and activity

Grignard-Type Reactions

Solvent-Free Synthesis with Magnesium

A solventless one-step method developed for cyclohexyl methyl dimethoxysilane is adaptable to (cyclohexyloxy)triethylsilane by substituting methoxy groups with ethoxy counterparts.

Reaction Protocol :

  • Reactants : Methyltrimethoxysilane, cyclohexyl halide (X = Cl, Br), and magnesium powder (1:1:1.5 molar ratio).
  • Catalyst : Trifluoroborane-ether complex (0.1–0.5 wt%).
  • Conditions : N₂ atmosphere, 80–100°C, 8-hour reaction time.

Advantages :

  • Eliminates solvent costs and simplifies purification.
  • Yields exceed 90% with high stereoselectivity.

Limitations :

  • Requires strict moisture control (<100 ppm H₂O).
  • Magnesium handling poses flammability risks.

Copper-Catalyzed Hydrosilylation of Ketones

[(NHC)CuX]-Mediated Reactions

Recent advances employ N-heterocyclic carbene (NHC)-copper complexes to catalyze ketone hydrosilylation, producing silyl ethers like (cyclohexyloxy)triethylsilane.

Procedure :

  • Catalyst : [(SIMes)CuCl] (2 mol%) with NaOt-Bu co-catalyst.
  • Substrates : Cyclohexanone and triethylsilane (1.2 eq).
  • Conditions : THF solvent, room temperature, 1–2 hours.

Performance :

  • Conversion : >95% within 2 hours.
  • Selectivity : >99% for the desired silyl ether.

Data Table 2: Catalytic Hydrosilylation Parameters

Parameter Value Effect
Catalyst Loading 2 mol% Optimal activity
Silane Equivalents 1.2 eq Prevents over-reduction
Temperature 25°C Room-temperature efficiency

Comparative Analysis of Methods

Efficiency and Practicality

  • Hydrosilylation : High yields but costly catalysts.
  • Alkoxy Exchange : Scalable but generates halogen waste.
  • Grignard-Type : Solvent-free and high-yielding but moisture-sensitive.
  • Copper Catalysis : Mild conditions but limited to ketone substrates.

Data Table 3: Method Comparison

Method Yield (%) Cost Scalability Green Metrics
Hydrosilylation 85–92 High Moderate Moderate
Alkoxy Exchange 78–85 Low High Low (HX waste)
Grignard-Type 90–95 Low High High (solvent-free)
Copper Catalysis 95 Moderate Lab-scale High

Chemical Reactions Analysis

Types of Reactions

Silane, (cyclohexyloxy)triethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, (cyclohexyloxy)triethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (cyclohexyloxy)triethyl- involves the reactivity of the silicon-hydrogen bond. This bond can donate hydrogen atoms to other molecules, facilitating reduction reactions. The silicon atom can also form stable Si-C bonds, making it a versatile reagent in hydrosilylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Silane, (1-cyclohexen-1-yloxy)trimethyl- (CAS 6651-36-1)

  • Structure : Trimethylsilyl ether attached to a cyclohexene ring via an oxygen atom .
  • Molecular Formula : C₉H₁₈OSi (MW: 170.32).
  • Key Differences :
    • The cyclohexenyloxy group introduces unsaturation, increasing reactivity in Diels-Alder or electrophilic addition reactions compared to the saturated cyclohexyloxy group in the target compound.
    • Trimethylsilyl (TMS) groups are less sterically hindered than triethylsilyl (TES), making this compound more prone to hydrolysis.
  • Applications: Intermediate in ketone synthesis and enolate stabilization .

1,2-Bis(trimethylsiloxy)cyclohexene (CAS 6838-67-1)

  • Structure : Cyclohexene diol protected with two trimethylsilyl groups .
  • Molecular Formula : C₁₂H₂₄O₂Si₂ (MW: 274.49).
  • Key Differences :
    • Dual silyl protection enhances stability but reduces solubility in polar solvents.
    • The conjugated diene system may participate in cycloaddition reactions, unlike the target compound.
  • Applications : Protecting diols in carbohydrate chemistry and catalysis .

Silane, [[(5a,17b)-androst-2-en-17-yl]oxy]triethyl- (CAS 61046-50-2)

  • Structure : Triethylsilyl ether attached to a steroid (androstene) backbone .
  • Molecular Formula : C₂₅H₄₄OSi (MW: 392.70).
  • Key Differences :
    • The steroid framework introduces extreme steric bulk, limiting its utility to niche pharmaceutical applications (e.g., hormone synthesis).
    • Higher molecular weight compared to the cyclohexyloxy derivative affects volatility and solubility.
  • Applications : Steroid protection in medicinal chemistry .

Silane, [(6-chlorohexyl)oxy]trimethyl- (CAS 34714-00-6)

  • Structure : Trimethylsilyl ether with a chlorohexyl chain .
  • Molecular Formula : C₉H₂₁ClOSi (MW: 216.80).
  • Key Differences :
    • The linear chlorohexyl chain enhances electrophilicity, enabling nucleophilic substitution reactions.
    • Lower steric hindrance compared to cyclohexyloxy derivatives increases hydrolysis susceptibility.
  • Applications : Precursor in silicone polymer synthesis .

Data Table: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight Silyl Group Boiling Point (°C) Stability to Hydrolysis Key Applications
Silane, (cyclohexyloxy)triethyl- (hypoth.) C₁₂H₂₆OSi 229.43 Triethyl ~300 (est.) High Protecting groups, polymers
(1-cyclohexenyloxy)trimethylsilane C₉H₁₈OSi 170.32 Trimethyl N/A Moderate Organic intermediates
1,2-Bis(trimethylsiloxy)cyclohexene C₁₂H₂₄O₂Si₂ 274.49 Trimethyl N/A High Diol protection, catalysis
Androstene-derived triethylsilane C₂₅H₄₄OSi 392.70 Triethyl N/A Very High Pharmaceutical synthesis
[(6-chlorohexyl)oxy]trimethylsilane C₉H₂₁ClOSi 216.80 Trimethyl N/A Low Polymer precursors

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